molecular formula C6H3F3N4 B2833848 5-Azido-2-(trifluoromethyl)pyridine CAS No. 1309469-67-7

5-Azido-2-(trifluoromethyl)pyridine

Cat. No. B2833848
CAS RN: 1309469-67-7
M. Wt: 188.113
InChI Key: NDJYFUQBBCYSKK-UHFFFAOYSA-N
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Description

“5-Azido-2-(trifluoromethyl)pyridine” is a chemical compound . It is used in a convenient, one-pot, synthesis of azaindoles .


Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives, including “this compound”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H3F3N4. The molecular weight is 188.113.


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) derivatives, including “this compound”, are used in the protection of crops from pests . They are also used in the synthesis of several crop-protection products .


Physical And Chemical Properties Analysis

The physical state of “this compound” is solid . It has a molecular weight of 188.113.

Scientific Research Applications

Synthesis and Structural Studies

5-Azido-2-(trifluoromethyl)pyridine serves as a foundational building block in the synthesis of complex molecules. For instance, it has been utilized in the formation of azacyclic compounds with the creation of sp³ C-Si bonds, showcasing the versatility of pyridine derivatives in synthesizing structurally diverse molecules under specific catalytic conditions (Gandhamsetty, Park, & Chang, 2015). Additionally, studies on the molecular and crystalline structure of triazido-substituted derivatives highlight the potential of these compounds in materials science, particularly in examining the rotational barriers around specific chemical bonds (Aldoshin, Korchagin, Bozhenko, Shilov, & Chapyshev, 2008).

Photoaffinity Labeling

The photochemistry of azido derivatives of pyridine, such as 5-azido-2-(N,N-diethylamino)pyridine, has been extensively studied for photoaffinity labeling (PAL). These studies illuminate the mechanism of nitrene formation upon photoexcitation and its applications in PAL, revealing the potential for high-efficiency cross-linking in biological research (Panov, Voskresenska, Ryazantsev, Tarnovsky, & Wilson, 2013).

Luminescence Properties

Research on the luminescence properties of platinum complexes with substituted thienylpyridines, which are synthesized from derivatives including this compound, highlights the importance of these compounds in developing luminescent materials. Such studies contribute to our understanding of the electronic and photophysical behavior of these complexes, paving the way for their application in light-emitting devices (Kozhevnikov, Kozhevnikov, Ustinova, Santoro, Bruce, Koenig, Czerwieniec, Fischer, Zabel, & Yersin, 2009).

Mechanism of Action

Target of Action

Trifluoromethylpyridines and their derivatives have been widely used in the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

The azide functional group is among the most useful in organic synthesis, owing to its superlative reactivity . This suggests that the azide group in 5-Azido-2-(trifluoromethyl)pyridine could potentially interact with its targets in a highly reactive manner.

Biochemical Pathways

The compound’s trifluoromethylpyridine core is known to be a key structural motif in active agrochemical and pharmaceutical ingredients , suggesting that it may interact with a variety of biochemical pathways.

Pharmacokinetics

The compound’s trifluoromethylpyridine core is known to be a key structural motif in active agrochemical and pharmaceutical ingredients , which suggests that it may have favorable ADME properties.

Result of Action

The compound’s trifluoromethylpyridine core is known to be a key structural motif in active agrochemical and pharmaceutical ingredients , suggesting that it may have a variety of biological effects.

Action Environment

The compound’s trifluoromethylpyridine core is known to be a key structural motif in active agrochemical and pharmaceutical ingredients , suggesting that it may be stable under a variety of environmental conditions.

Safety and Hazards

“5-Azido-2-(trifluoromethyl)pyridine” is considered hazardous. It is combustible and toxic if swallowed or inhaled . It causes skin irritation, serious eye damage, and may cause an allergic skin reaction .

Future Directions

The major use of TFMP derivatives, including “5-Azido-2-(trifluoromethyl)pyridine”, is in the protection of crops from pests . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

5-azido-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N4/c7-6(8,9)5-2-1-4(3-11-5)12-13-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJYFUQBBCYSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N=[N+]=[N-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1309469-67-7
Record name 5-azido-2-(trifluoromethyl)pyridine
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